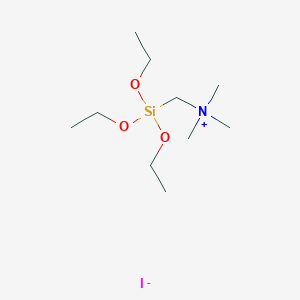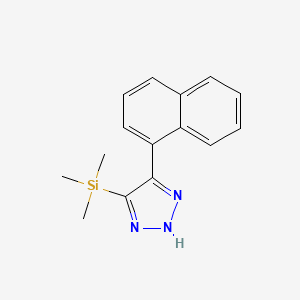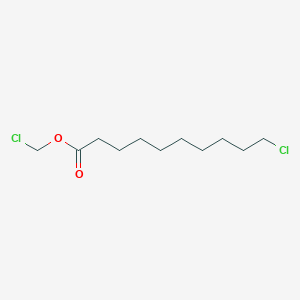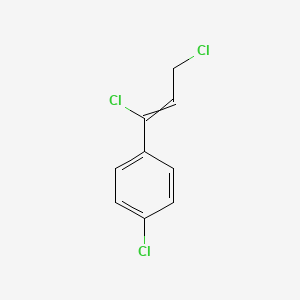
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide is a quaternary ammonium salt with a unique structure that combines both organic and inorganic components. This compound is known for its applications in various fields, including chemistry, biology, and materials science. Its unique properties make it a valuable reagent in synthetic chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide typically involves the reaction of trimethylamine with triethoxysilane in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)3N+(C2H5O)3SiH+I2→N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, resulting in the formation of silanols and ethanol.
Condensation Reactions: The compound can participate in condensation reactions with other silanes, forming siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water as the solvent.
Condensation Conditions: Condensation reactions are often carried out in the presence of catalysts such as acids or bases, and at elevated temperatures.
Major Products Formed
Substitution Products: Various quaternary ammonium salts.
Hydrolysis Products: Silanols and ethanol.
Condensation Products: Siloxanes and other polymeric structures.
Applications De Recherche Scientifique
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and siloxane polymers.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide exerts its effects is primarily through its ability to form strong ionic and covalent bonds. The quaternary ammonium group interacts with negatively charged species, while the triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of stable siloxane networks. These interactions are crucial for its applications in surface modification, polymerization, and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium iodide: A simpler quaternary ammonium salt without the silane functionality.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: A similar compound with a trimethoxysilyl group instead of triethoxysilyl.
Uniqueness
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide is unique due to its combination of quaternary ammonium and triethoxysilyl groups. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to simpler quaternary ammonium salts or silanes alone. Its ability to form stable siloxane networks and interact with various substrates makes it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
81992-37-2 |
|---|---|
Formule moléculaire |
C10H26INO3Si |
Poids moléculaire |
363.31 g/mol |
Nom IUPAC |
trimethyl(triethoxysilylmethyl)azanium;iodide |
InChI |
InChI=1S/C10H26NO3Si.HI/c1-7-12-15(13-8-2,14-9-3)10-11(4,5)6;/h7-10H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
GESZFJNGOCKQHT-UHFFFAOYSA-M |
SMILES canonique |
CCO[Si](C[N+](C)(C)C)(OCC)OCC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)




![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)




![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
